![molecular formula C9H6Cl2N2O2S B2381188 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride CAS No. 1156603-44-9](/img/structure/B2381188.png)
1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride
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Overview
Description
“1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride” is a chemical compound with the molecular formula C9H6Cl2N2O2S . It has a molecular weight of 277.13 .
Synthesis Analysis
The synthesis of pyrazolesulfonyl chlorides, including “1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride”, can be achieved via sulfonation by chlorosulfonic acid . The optimum conditions for synthesizing pyrazolesulfonyl chlorides in preparative yields have been determined .Molecular Structure Analysis
The molecular structure of “1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride” can be represented by the SMILES stringO=S(C1=CN(C2=CC=C(Cl)C=C2)N=C1)(Cl)=O
. Physical And Chemical Properties Analysis
“1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride” is a solid compound . Its InChI code is1S/C9H6Cl2N2O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H
.
Scientific Research Applications
Synthesis and Characterization
Synthesis Processes : 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride is synthesized through various chemical reactions. For instance, it can be prepared from 1-(4-chlorophenyl)-4-methoxy-1,2,3-butanetrione-2-oxime, undergoing cyclization to form substituted nitrosopyrazoles (Diana et al., 2018). Another approach involves synthesizing pyrazole-4-sulfonyl chlorides starting from 2-(benzylthio)malonaldehyde (Sokolyuk et al., 2015).
Characterization Techniques : The synthesized compounds are typically characterized using spectroscopic methods like IR, UV, NMR spectroscopy, and sometimes mass spectrometry to confirm their structure and properties (Povarov et al., 2017).
Biological and Medicinal Applications
Antimicrobial Activities : Certain derivatives of 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride have been tested for their antimicrobial properties. For example, azetidin-2-one-based phenyl sulfonyl pyrazoline derivatives exhibited antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Shah et al., 2014).
Antitumor Activity : Research into indeno[1,2-c]pyrazol(in)es substituted with sulfonamide and sulfonylurea pharmacophores, derived from similar chemical structures, showed promising broad-spectrum antitumor activity against various tumor cell lines (Rostom, 2006).
Chemical Transformations and Stability
Reactivity and Stability : Studies have demonstrated the utility of 1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride in synthesizing other heterocyclic sulfonyl chlorides and fluorides. Its chemical stability and reactivity make it a useful reagent in organic synthesis, particularly in creating complex molecular structures (Tucker et al., 2015).
Ring Cleavage and Transformations : The compound has been used in studies involving the cleavage of the pyrazole ring and subsequent transformations. For example, the reaction with chlorine in aqueous acetic acid leads to the formation of novel derivatives, highlighting its versatility in organic synthesis (Alabaster & Barry, 1976).
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S/c10-7-1-3-8(4-2-7)13-6-9(5-12-13)16(11,14)15/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPBCLZZJICDMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(C=N2)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)pyrazole-4-sulfonyl chloride |
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